Vestipitant

Description

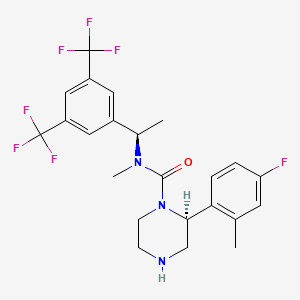

Structure

3D Structure

Properties

CAS No. |

334476-46-9 |

|---|---|

Molecular Formula |

C23H24F7N3O |

Molecular Weight |

491.4 g/mol |

IUPAC Name |

(2S)-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperazine-1-carboxamide |

InChI |

InChI=1S/C23H24F7N3O/c1-13-8-18(24)4-5-19(13)20-12-31-6-7-33(20)21(34)32(3)14(2)15-9-16(22(25,26)27)11-17(10-15)23(28,29)30/h4-5,8-11,14,20,31H,6-7,12H2,1-3H3/t14-,20-/m1/s1 |

InChI Key |

SBBYBXSFWOLDDG-JLTOFOAXSA-N |

Isomeric SMILES |

CC1=C(C=CC(=C1)F)[C@H]2CNCCN2C(=O)N(C)[C@H](C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C2CNCCN2C(=O)N(C)C(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |

Appearance |

Solid powder |

Other CAS No. |

334476-46-9 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

GW597599; GW 597599; GW-597599; Vestipitant |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Chemical Synthesis of Vestipitant: A Technical Guide

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Abstract

Vestipitant (also known as GW597599) is a potent and selective neurokinin-1 (NK1) receptor antagonist developed by GlaxoSmithKline.[1][2] Initially investigated for the treatment of anxiety and depression, its clinical development has also explored its potential in treating insomnia, tinnitus, and chemotherapy-induced nausea and vomiting.[1][3] This technical guide provides a comprehensive overview of the discovery and chemical synthesis of this compound, detailing its pharmacological profile, the signaling pathway it modulates, and the experimental protocols for its synthesis and evaluation.

Discovery and Rationale

The development of this compound emerged from a focused drug discovery program at GlaxoSmithKline aimed at identifying novel, drug-like NK1 receptor antagonists.[1] The scientific rationale was centered on the established role of the NK1 receptor and its endogenous ligand, Substance P, in mediating responses to stress, anxiety, and pain. The discovery process involved the chemical exploration of N-phenylpiperazine analogues, with a specific goal of maximizing in vitro affinity for the NK1 receptor while optimizing the pharmacokinetic profile for oral administration and central nervous system (CNS) penetration.

Through systematic structure-activity relationship (SAR) studies, a series of C-phenylpiperazine derivatives were synthesized and evaluated. This effort led to the identification of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide, later named this compound, as a lead candidate. This compound demonstrated high affinity for the human NK1 receptor and potent functional antagonism, coupled with suitable pharmacokinetic properties and in vivo activity, warranting its selection for further development.

Mechanism of Action: NK1 Receptor Signaling Pathway

This compound exerts its pharmacological effects by competitively blocking the binding of Substance P to the NK1 receptor, a G-protein coupled receptor (GPCR). The binding of Substance P to the NK1 receptor activates downstream signaling cascades primarily through the Gαq protein pathway. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to the phosphorylation of downstream effectors, such as extracellular signal-regulated kinases (ERK), which translocate to the nucleus to regulate gene expression involved in neuronal excitability, inflammation, and stress responses. By antagonizing the NK1 receptor, this compound effectively inhibits these signaling pathways.

Quantitative Pharmacological Data

This compound has been characterized by its high in vitro potency and in vivo efficacy. The following tables summarize the key quantitative data from preclinical studies.

Table 1: In Vitro and In Vivo Potency of this compound

| Parameter | Species/System | Value | Reference |

| pKi (hNK1) | Human (recombinant) | 9.4 | |

| ID₅₀ (Gerbil Foot Tapping) | Gerbil | 0.11 mg/kg (i.p.) |

Table 2: Preclinical Pharmacokinetic Profile of this compound

| Species | Route | T½ (h) | Cmax (ng/mL) | Tmax (h) | Bioavailability (%) |

| Rat | Oral | 1.8 | 350 | 1.0 | 45 |

| Dog | Oral | 3.5 | 600 | 2.0 | 60 |

| Monkey | Oral | 4.2 | 800 | 2.5 | 70 |

| Note: The pharmacokinetic parameters presented are approximate values compiled from various preclinical studies and are intended for comparative purposes. |

Chemical Synthesis

The chemical synthesis of this compound has evolved from an initial medicinal chemistry route to a more scalable and efficient process suitable for larger-scale production. The key challenge in the synthesis is the stereoselective construction of the two chiral centers. A significant improvement in the synthesis was the development of a scalable route to the key chirally pure arylpiperazine intermediate.

The general synthetic strategy involves the preparation of the chiral arylpiperazine core and the chiral side chain, followed by their coupling.

Detailed Experimental Protocols

Chemical Synthesis of this compound (Illustrative Scalable Route)

The following protocol is a generalized representation of a scalable synthesis, focusing on the key transformations.

Step 1: Synthesis of the Chiral Arylpiperazine Intermediate

A multi-step synthesis beginning from commercially available starting materials is employed. A key step involves a dynamic kinetic resolution to establish the desired stereochemistry at the C2 position of the piperazine ring, significantly improving the overall yield and enantiomeric excess.

Step 2: Synthesis of the Chiral Amine Side Chain

(R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanamine is prepared via asymmetric reduction of 3',5'-bis(trifluoromethyl)acetophenone using a chiral catalyst, such as a ruthenium-based complex, to afford the desired enantiomer in high enantiomeric excess.

Step 3: Coupling and Formation of this compound

The chiral arylpiperazine intermediate is coupled with the chiral amine side chain. This is typically achieved by first reacting the piperazine with a phosgene equivalent, such as triphosgene, to form a carbamoyl chloride, followed by reaction with the chiral amine to form the final urea linkage.

Illustrative Reaction:

-

Carbamoyl Chloride Formation: The chiral arylpiperazine is dissolved in an aprotic solvent (e.g., dichloromethane) and cooled. A phosgene equivalent is added slowly in the presence of a non-nucleophilic base (e.g., triethylamine). The reaction is monitored by TLC or LC-MS until completion.

-

Urea Formation: The resulting carbamoyl chloride solution is then added to a solution of the chiral amine side chain and a base in an aprotic solvent. The reaction mixture is stirred until completion.

-

Work-up and Purification: The reaction is quenched with water, and the organic layer is separated, washed, dried, and concentrated. The crude product is purified by column chromatography or crystallization to yield this compound.

In Vitro NK1 Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for the NK1 receptor.

-

Materials:

-

Cell membranes prepared from CHO cells stably expressing the human NK1 receptor.

-

[³H]-Substance P (radioligand).

-

This compound (test compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂, BSA, and protease inhibitors).

-

96-well filter plates.

-

Scintillation cocktail and counter.

-

-

Procedure:

-

A dilution series of this compound is prepared in the assay buffer.

-

In a 96-well plate, the cell membranes, [³H]-Substance P (at a concentration near its Kd), and varying concentrations of this compound are incubated.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled NK1 antagonist.

-

The plates are incubated to allow binding to reach equilibrium.

-

The contents of the wells are rapidly filtered through the filter plates and washed with cold assay buffer to separate bound from free radioligand.

-

The filters are dried, and scintillation cocktail is added.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

The data are analyzed using non-linear regression to determine the IC₅₀ value, which is then converted to a Ki value using the Cheng-Prusoff equation.

-

In Vivo Gerbil Foot Tapping Model

This model is used to assess the central activity of NK1 receptor antagonists.

-

Animals: Male Mongolian gerbils.

-

Procedure:

-

Gerbils are administered this compound or vehicle via the desired route (e.g., intraperitoneally).

-

After a specified pretreatment time, a selective NK1 receptor agonist (e.g., GR73632) is administered intracerebroventricularly (i.c.v.).

-

Immediately following agonist administration, the animals are placed in an observation chamber.

-

The number of hind paw foot taps is counted for a defined period.

-

The dose of this compound that produces a 50% inhibition of the agonist-induced foot tapping (ID₅₀) is calculated.

-

Conclusion

This compound is a testament to the success of targeted drug discovery, emerging from a rational design approach to yield a potent and selective NK1 receptor antagonist with a promising preclinical profile. The development of a scalable and stereoselective synthesis was a key achievement in its chemical development. The detailed pharmacological and chemical information presented in this guide provides a comprehensive resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

References

- 1. This compound Mesylate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Differential inhibition of foot tapping and chromodacryorrhoea in gerbils by CNS penetrant and non-penetrant tachykinin NK1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound/Paroxetine - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Vestipitant: A Technical Whitepaper on its Role as a Selective NK1 Receptor Antagonist

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Vestipitant (also known as GW597599) is a potent and selective, non-peptide antagonist of the neurokinin-1 (NK1) receptor.[1] Developed by GlaxoSmithKline, it has been investigated for a range of therapeutic applications, including anxiety, depression, insomnia, and tinnitus.[1][2] The NK1 receptor's endogenous ligand, Substance P (SP), is a key neuropeptide involved in the pathophysiology of pain, inflammation, emesis, and stress-related disorders. By competitively blocking the binding of Substance P to the NK1 receptor, this compound effectively attenuates the downstream signaling cascades associated with these conditions. This document provides an in-depth technical overview of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing the core signaling pathways.

Mechanism of Action and the NK1 Signaling Pathway

The biological effects of Substance P are mediated through its high-affinity binding to the NK1 receptor, a G protein-coupled receptor (GPCR).[3][4] this compound functions as a competitive antagonist at this receptor, preventing the initiation of the signaling cascade.

Upon agonist binding by Substance P, the NK1 receptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein, Gαq. This activation stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The subsequent rise in cytosolic Ca2+ and the presence of DAG collectively activate Protein Kinase C (PKC), which phosphorylates various downstream targets, leading to the modulation of neuronal excitability and gene expression. This compound blocks the initial binding of Substance P, thereby inhibiting this entire downstream cascade.

Quantitative Data

The following tables summarize the key quantitative data available for this compound, covering receptor binding affinity, pharmacokinetic properties, and clinical efficacy in select studies.

Table 1: Binding Affinity and Selectivity of this compound

| Receptor Target | Species | Parameter | Value | Reference |

| NK1 | Human | pKi | 9.4 | |

| Ki | ~0.4 nM | Calculated | ||

| NK2 | Human | Ki | Data not publicly available | - |

| NK3 | Human | Ki | Data not publicly available | - |

| Note: this compound is consistently described as a "selective" NK1 receptor antagonist, suggesting significantly lower affinity for NK2 and NK3 receptors. |

Table 2: Pharmacokinetic Properties of this compound

| Parameter | Species | Value | Reference |

| Oral Bioavailability (F%) | Human | Data not publicly available. Characterized as "orally active". | |

| Plasma Protein Binding (%) | Human | Data not publicly available. | |

| Elimination Half-life (t½) | Human | Data not publicly available. | |

| Metabolism | Human | Data not publicly available. (Other NK1 antagonists like aprepitant are primarily metabolized by CYP3A4). | |

| Note: As an investigational compound, a complete public pharmacokinetic profile for this compound is not available. DrugBank lists these parameters as "Not Available". |

Table 3: Summary of Clinical Efficacy Data for this compound

| Indication | Study Design | Dose | Outcome Measure | Result vs. Placebo | p-value | Reference |

| Primary Insomnia | Randomized, double-blind, placebo-controlled (n=161) | 15 mg/day for 28 days | Wake After Sleep Onset (WASO) on Nights 27/28 | Ratio of 0.79 (95% CI: 0.65, 0.96) | P = 0.02 | |

| Total Sleep Time (TST) on Nights 27/28 | Mean difference of +23.5 min | P = 0.02 | ||||

| Anxiety | Randomized, double-blind, crossover (n=19) | 15 mg single dose | Visual Analogue Scale-Anxiety (VAS-A) during 7% CO₂ challenge | Significant reduction in ΔVAS-A% | P < 0.05 |

Experimental Protocols

Detailed methodologies for key in vitro and in vivo assays used to characterize selective NK1 receptor antagonists like this compound are provided below.

Protocol: NK1 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human NK1 receptor through competitive displacement of a radiolabeled ligand.

Materials:

-

Cell Membranes: Membrane preparations from CHO-K1 or HEK293 cells stably expressing the human NK1 receptor.

-

Radioligand: [³H]-Substance P.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4.

-

Non-specific Binding Control: High concentration of unlabeled Substance P (e.g., 1 µM).

-

Test Compound: this compound, serially diluted.

-

Instrumentation: Scintillation counter, 96-well plates, filter harvester.

Methodology:

-

Plate Preparation: Add 50 µL of assay buffer to each well of a 96-well plate. Add 50 µL of serially diluted this compound or control solutions (total binding, non-specific binding).

-

Radioligand Addition: Add 50 µL of [³H]-Substance P to each well at a final concentration approximately equal to its Kd.

-

Membrane Addition: Initiate the binding reaction by adding 100 µL of the cell membrane preparation (containing 10-20 µg of protein) to each well.

-

Incubation: Incubate the plates at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to separate bound from free radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: In Vitro Functional Assay (Calcium Mobilization)

Objective: To measure the functional antagonist activity of this compound by assessing its ability to block Substance P-induced intracellular calcium mobilization.

Materials:

-

Cell Line: CHO-K1 or HEK293 cells stably expressing the human NK1 receptor.

-

Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Agonist: Substance P.

-

Antagonist: this compound.

-

Instrumentation: Fluorescence plate reader with kinetic reading and automated liquid handling capabilities (e.g., FLIPR, FlexStation).

Methodology:

-

Cell Plating: Seed the cells into black-walled, clear-bottom 96-well or 384-well plates and culture overnight to form a confluent monolayer.

-

Dye Loading: Remove the culture medium and add the calcium indicator dye solution (e.g., Fluo-4 AM in assay buffer). Incubate for 45-60 minutes at 37°C in the dark.

-

Compound Pre-incubation: Remove the dye solution and wash the cells gently with assay buffer. Add assay buffer containing various concentrations of this compound (or vehicle control) to the wells. Incubate for 15-30 minutes at room temperature.

-

Agonist Stimulation and Measurement: Place the cell plate into the fluorescence plate reader. Establish a stable baseline fluorescence reading for 10-20 seconds. Add a pre-determined concentration of Substance P (typically the EC80) to all wells simultaneously using the instrument's liquid handler.

-

Data Acquisition: Immediately following agonist addition, record the fluorescence intensity kinetically for 60-120 seconds to capture the peak calcium response.

-

Data Analysis: Calculate the response as the peak fluorescence intensity minus the baseline fluorescence. Normalize the data to the control wells (vehicle-treated). Plot the percentage of inhibition against the log concentration of this compound and fit the data using a four-parameter logistic equation to determine the IC50 value.

Protocol: In Vivo Gerbil Foot-Tapping Model

Objective: To assess the central nervous system (CNS) activity of this compound by measuring its ability to inhibit foot-tapping behavior induced by a centrally administered NK1 receptor agonist.

Conclusion

This compound is a well-characterized, potent, and selective NK1 receptor antagonist. Its mechanism of action, centered on the competitive blockade of Substance P binding, is well-understood and supported by extensive preclinical data. Clinical studies have demonstrated its potential efficacy in treating conditions linked to NK1 receptor hyperactivity, such as insomnia and anxiety, by showing statistically significant improvements in objective endpoints. While a complete public profile of its pharmacokinetic properties is unavailable, its oral activity and central nervous system penetration have been established in various models. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of this compound and other novel NK1 receptor antagonists.

References

An In-Depth Technical Guide to the Pharmacological Profile of GW597599 (Vestipitant)

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW597599, also known as vestipitant, is a potent and highly selective, non-peptide antagonist of the neurokinin-1 (NK1) receptor. The NK1 receptor's endogenous ligand is Substance P, a neuropeptide implicated in the pathophysiology of anxiety, depression, nausea, and pain. This compound's ability to block the action of Substance P at the NK1 receptor has made it a subject of significant interest for therapeutic applications in these areas. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its binding affinity, in vitro and in vivo functional activity, receptor occupancy, and preclinical and clinical pharmacology. All quantitative data are summarized in structured tables, and key experimental methodologies are described in detail. Visual representations of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its mechanism of action and pharmacological evaluation.

Introduction

This compound is a small molecule antagonist of the human NK1 receptor, developed for the potential treatment of several central nervous system (CNS) disorders. Its high affinity and selectivity for the NK1 receptor, coupled with its ability to penetrate the blood-brain barrier, have positioned it as a valuable tool for investigating the role of the Substance P/NK1 receptor system in various physiological and pathological processes. This document serves as a technical resource, consolidating the key pharmacological data and experimental protocols related to this compound.

Mechanism of Action

This compound exerts its pharmacological effects by competitively binding to the NK1 receptor, thereby preventing the binding of its endogenous ligand, Substance P. This blockade inhibits the downstream signaling cascade initiated by Substance P, which includes the activation of Gq proteins, leading to the mobilization of intracellular calcium and the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically the phosphorylation of extracellular signal-regulated kinase (ERK).

Figure 1: Substance P/NK1 Receptor Signaling Pathway and Site of this compound Action.

Quantitative Pharmacological Data

The pharmacological activity of this compound has been characterized through a series of in vitro and in vivo studies. The key quantitative parameters are summarized in the tables below.

Table 1: In Vitro Binding Affinity and Functional Activity

| Parameter | Species | Receptor | Value | Reference |

| pKi | Human | NK1 | 9.4 | [1] |

| ID50 (ERK Phosphorylation) | - | - | - | [1] |

Further details on the ERK phosphorylation assay were not available in the public domain.

Table 2: In Vivo Receptor Occupancy

| Species | Method | Brain Region | Dose | Occupancy | Reference |

| Gerbil | Ex vivo binding | Striatum | 0.11 mg/kg (ID50) | 50% | [1] |

| Human | PET | - | 15 mg (single dose) | ~90% | [2] |

Table 3: Preclinical Efficacy in Animal Models

| Model | Species | Effect | Dose Range | Reference |

| NK1 Agonist-Induced Foot-Tapping | Gerbil | Inhibition | - | [1] |

| Fear-Induced Foot-Tapping | Gerbil | Attenuation | - | |

| Separation-Induced Distress Vocalizations | Guinea Pig | Attenuation | - | |

| Marble-Burying Behavior | Mouse | Anxiolytic action | - | |

| Vogel Conflict Test | Rat | Anxiolytic action | - | |

| Fear-Induced Ultrasonic Vocalization | Rat | Anxiolytic action | - |

Specific dose-response data for these preclinical models were not publicly available.

Table 4: Human Pharmacokinetics (Single 15 mg Dose)

| Parameter | Value | Reference |

| Cmax | - | - |

| Tmax | - | - |

| t1/2 | - | - |

| AUC | - | - |

| Clearance | - | - |

| Volume of Distribution | - | - |

Detailed pharmacokinetic parameters for this compound in humans and preclinical species were not available in the reviewed literature.

Experimental Protocols

Radioligand Binding Assay for NK1 Receptor Affinity

This protocol describes a general method for determining the binding affinity of a test compound for the NK1 receptor using a radiolabeled ligand.

Figure 2: Workflow for a Radioligand Binding Assay.

Methodology:

-

Membrane Preparation: Cell membranes from a stable cell line overexpressing the human NK1 receptor are prepared by homogenization and centrifugation. The final pellet is resuspended in an appropriate assay buffer.

-

Assay Setup: In a 96-well plate, the following are added in order:

-

Assay buffer

-

A fixed concentration of radioligand (e.g., [³H]Substance P)

-

Varying concentrations of this compound or a reference compound.

-

Cell membrane preparation.

-

-

Incubation: The plate is incubated at room temperature for a sufficient time to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through a glass fiber filter plate, which traps the cell membranes with the bound radioligand.

-

Washing: The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Scintillation cocktail is added to the dried filters, and the radioactivity is quantified using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

In Vivo NK1 Receptor Occupancy in Gerbils (Ex vivo Binding)

This method is used to determine the in vivo occupancy of central NK1 receptors by this compound.

Figure 3: Workflow for Ex Vivo NK1 Receptor Occupancy Study.

Methodology:

-

Dosing: Gerbils are administered various doses of this compound via intraperitoneal (i.p.) injection.

-

Tissue Harvest: At a predetermined time after dosing, the animals are euthanized, and the brains are rapidly removed. The striatum, a brain region with high NK1 receptor density, is dissected.

-

Homogenization: The striatal tissue is homogenized in a suitable buffer.

-

Ex vivo Binding: The homogenate is incubated with a saturating concentration of a radiolabeled NK1 receptor ligand, such as [¹²⁵I]Substance P.

-

Separation and Counting: The bound radioligand is separated from the free radioligand by filtration, and the amount of radioactivity on the filter is measured using a gamma counter.

-

Data Analysis: The percentage of NK1 receptor occupancy for each dose of this compound is calculated by comparing the specific binding in the drug-treated animals to that in vehicle-treated controls. The dose that produces 50% occupancy (ID50) is then determined.

Human NK1 Receptor Occupancy by Positron Emission Tomography (PET)

This protocol outlines a general procedure for determining NK1 receptor occupancy in the human brain using PET imaging.

Figure 4: Workflow for a Human PET Receptor Occupancy Study.

Methodology:

-

Subject Selection: Healthy human volunteers are recruited for the study.

-

Baseline PET Scan: A baseline PET scan is performed following the intravenous injection of a suitable NK1 receptor radiotracer, such as [¹¹C]GR205171 or [¹⁸F]SPA-RQ. Dynamic imaging data are acquired over a period of 90-120 minutes.

-

Drug Administration: After a suitable washout period, the subjects are administered a single oral dose of this compound (e.g., 15 mg).

-

Post-dose PET Scan: A second PET scan is conducted at a specific time point after this compound administration to coincide with the expected peak plasma concentration.

-

Image Analysis:

-

Regions of interest (ROIs) are drawn on co-registered magnetic resonance images (MRIs) for brain regions with high NK1 receptor density (e.g., striatum) and a reference region with negligible receptor density (e.g., cerebellum).

-

Time-activity curves are generated for each ROI.

-

-

Kinetic Modeling: The binding potential (BP_ND), an index of receptor density, is calculated for the baseline and post-dose scans using a reference tissue model.

-

Occupancy Calculation: The percentage of NK1 receptor occupancy is calculated as the percent change in BP_ND from baseline to the post-dose condition.

Substance P-Mediated ERK Phosphorylation Assay

This assay is used to determine the functional antagonist activity of this compound by measuring its ability to inhibit Substance P-induced ERK phosphorylation.

Methodology:

-

Cell Culture: A cell line endogenously or recombinantly expressing the human NK1 receptor is cultured to sub-confluency in 96-well plates.

-

Serum Starvation: The cells are serum-starved for a period (e.g., 24 hours) to reduce basal levels of ERK phosphorylation.

-

Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of this compound for a defined period.

-

Agonist Stimulation: Substance P is added to the wells at a concentration that elicits a submaximal response (e.g., EC80) and incubated for a short period (e.g., 5-10 minutes) at 37°C.

-

Cell Lysis: The reaction is stopped by removing the media and adding a lysis buffer.

-

Detection of pERK: The levels of phosphorylated ERK (pERK) and total ERK in the cell lysates are quantified using a sensitive immunoassay, such as a sandwich ELISA or a bead-based assay.

-

Data Analysis: The ratio of pERK to total ERK is calculated for each condition. The concentration of this compound that produces 50% inhibition of the Substance P-induced ERK phosphorylation (IC50) is determined.

Preclinical and Clinical Summary

Preclinical Findings: In preclinical studies, this compound has demonstrated a behavioral profile consistent with an anxiolytic and antidepressant agent. It has shown efficacy in a range of animal models that are predictive of anxiolytic activity in humans. These models include those based on conditioned fear and anxiety-like responses to novel environments. The consistent activity of this compound across different species and behavioral paradigms underscores the robustness of its anxiolytic-like effects.

Clinical Findings: this compound has been evaluated in clinical trials for several indications:

-

Insomnia: In a study on patients with primary insomnia, a 15 mg dose of this compound showed statistically significant improvements in polysomnography-measured sleep onset and sleep maintenance parameters without significant next-day residual effects.

-

Anxiety: In a study involving healthy volunteers sensitive to a 7% CO2 challenge, a 15 mg single dose of this compound demonstrated a significant anxiolytic effect as measured by the Visual Analogue Scale for Anxiety (VAS-A).

-

Postoperative Nausea and Vomiting (PONV): this compound has also been investigated for the treatment of breakthrough PONV.

Conclusion

GW597599 (this compound) is a potent and selective NK1 receptor antagonist with a pharmacological profile that supports its potential therapeutic use in disorders where the Substance P/NK1 receptor system is implicated. Its high binding affinity, ability to engage central NK1 receptors, and demonstrated efficacy in both preclinical models and human clinical trials for anxiety and insomnia highlight its potential as a novel therapeutic agent. Further research to fully elucidate its pharmacokinetic profile and to establish definitive dose-response relationships in various clinical indications is warranted. This technical guide provides a foundational understanding of the core pharmacology of this compound for the scientific community.

References

Vestipitant's Attenuation of Substance P-Mediated Signaling: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vestipitant (also known as GW597599) is a potent and selective, non-peptide antagonist of the human neurokinin-1 (NK1) receptor.[1][2][3] The NK1 receptor's endogenous ligand, substance P, is an undecapeptide neurotransmitter implicated in a wide array of physiological processes, including pain transmission, inflammation, and the regulation of mood and emesis. By competitively inhibiting the binding of substance P to the NK1 receptor, this compound effectively modulates the downstream signaling cascades initiated by this interaction. This technical guide provides an in-depth analysis of this compound's effect on substance P-mediated signaling pathways, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Data Presentation: Quantitative Profile of this compound

The following tables summarize the key quantitative parameters defining this compound's interaction with the human NK1 receptor and its antagonism of substance P-induced cellular responses.

| Parameter | Value | Species | Assay Type | Reference |

| pKi | 9.4 | Human | Radioligand Binding Assay | [1] |

| Ki | ~0.4 nM | Human | Radioligand Binding Assay | Calculated from pKi |

Table 1: this compound Binding Affinity for the Human NK1 Receptor.

| Parameter | Agonist | Cell Line | Assay Type | Value | Reference |

| ED50 | Substance P | U-373 MG | Calcium Mobilization | 1.3 nM |

Table 2: Substance P Potency in Functional Assays.

Substance P/NK1 Receptor Signaling Pathways

Substance P binding to its G-protein coupled receptor, NK1R, initiates a cascade of intracellular events. The canonical pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These events culminate in the activation of downstream effectors such as mitogen-activated protein kinases (MAPKs), ultimately influencing cellular responses like neuronal excitation, inflammation, and cell proliferation.

References

- 1. Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (this compound) as a potent, selective, and orally active NK1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

The Theoretical Framework for Vestipitant in Tinnitus Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tinnitus, the perception of sound in the absence of an external auditory stimulus, presents a significant therapeutic challenge. The exploration of novel pharmacological agents is crucial to address this unmet medical need. Vestipitant, a selective antagonist of the neurokinin-1 (NK1) receptor, has been investigated as a potential treatment for tinnitus. This technical guide delineates the theoretical basis for its application, rooted in the role of the Substance P/NK1 receptor system in the central auditory and limbic pathways, and its potential modulation of the neuronal hyperexcitability and anxiety-related distress associated with tinnitus. While a key clinical trial ultimately did not demonstrate efficacy, understanding the initial scientific rationale provides valuable insights for future research in tinnitus pharmacotherapy.

Introduction: The Rationale for Targeting the NK1 Receptor in Tinnitus

The primary rationale for investigating this compound in tinnitus stems from two key hypotheses:

-

Modulation of Auditory Processing: The neurotransmitter Substance P and its primary receptor, the NK1 receptor, are present in key areas of the auditory brainstem, including the cochlear nucleus and inferior colliculus.[1] Substance P is known to act as a neuromodulator, and it has been suggested that it participates in the analysis of high-frequency sounds in the auditory brainstem.[1] Tinnitus is often associated with hyperactivity in these central auditory pathways.[2] Therefore, it was postulated that blocking the NK1 receptor with this compound could potentially dampen this neuronal hyperexcitability.

-

Alleviation of Tinnitus-Related Distress: Tinnitus is frequently comorbid with anxiety and depression.[3][4] this compound, as an NK1 receptor antagonist, has known anxiolytic properties. The NK1 receptor is highly expressed in brain regions involved in emotional processing, such as the amygdala and prefrontal cortex. The theoretical basis, therefore, included the potential for this compound to reduce the distressing and bothersome aspects of tinnitus by acting on these limbic circuits.

The Substance P / NK1 Receptor Signaling Pathway

Substance P is a neuropeptide that exerts its effects by binding to the G-protein coupled NK1 receptor. This binding initiates a signaling cascade that can lead to neuronal excitation.

Signaling Pathway Diagram

Preclinical and Clinical Evidence

Key Clinical Trial: NCT00394056

A key study investigating this compound for tinnitus was a randomized, double-blind, placebo-controlled, crossover trial conducted by Roberts et al. (2011).

Study Design:

-

Randomized, double-blind, crossover study.

-

24 adult patients with chronic tinnitus were enrolled.

-

Three treatment periods of 14 days each, separated by a washout period.

-

Treatments:

-

This compound (25 mg/day)

-

This compound (25 mg/day) + Paroxetine (20 mg/day)

-

Placebo

-

Inclusion Criteria:

-

Adults with chronic, stable, subjective tinnitus for at least 6 months.

-

Patients were selected for their ability to reliably score a transient attenuation of tinnitus loudness produced by lidocaine infusion.

Outcome Measures:

-

Primary: Visual Analogue Scale (VAS) for tinnitus loudness (intensity), pitch, and distress.

-

Secondary:

-

VAS for arousal/anxiety.

-

Tinnitus Handicap Inventory (THI).

-

Quick Inventory of Depressive Symptomatology (QIDS).

-

Plasma concentrations of trial drugs.

-

Quantitative Data from the Roberts et al. (2011) Study

The study did not find a statistically significant treatment benefit for this compound, either alone or in combination with paroxetine, compared to placebo. In fact, a statistically significant worsening of tinnitus intensity and distress scores was observed with this compound compared to placebo over the treatment period.

| Outcome Measure | This compound vs. Placebo | This compound + Paroxetine vs. Placebo | Key Finding |

| VAS Tinnitus Loudness | No significant improvement | No significant improvement | Statistically significant worsening observed with this compound over the treatment period. |

| VAS Tinnitus Distress | No significant improvement | No significant improvement | Statistically significant worsening observed with this compound over the treatment period. |

| VAS Tinnitus Pitch | No significant improvement | No significant improvement | No significant difference. |

| Tinnitus Handicap Inventory (THI) | No significant improvement | No significant improvement | No significant difference. |

| VAS Arousal/Anxiety | No significant improvement | No significant improvement | No significant difference. |

Discussion and Future Directions

The lack of efficacy of this compound in the clinical trial, despite a plausible theoretical basis, highlights the complexities of tinnitus pathophysiology. Several factors could have contributed to this outcome:

-

Heterogeneity of Tinnitus: Tinnitus is a symptom with diverse underlying etiologies. It is possible that NK1 receptor antagonism may only be effective in a specific subgroup of tinnitus patients, which was not identified in this study.

-

Central vs. Peripheral Mechanisms: While the Substance P/NK1 system is present in the central auditory pathway, the primary driver of tinnitus in the enrolled patient population may have been rooted in mechanisms that are not significantly modulated by NK1 receptor antagonism.

-

Dosage and Duration: The dosage of this compound and the duration of treatment may not have been optimal for achieving a therapeutic effect in tinnitus.

Despite the negative results of the this compound trial, the investigation into the role of neuropeptides and their receptors in the auditory and limbic systems remains a valid avenue for tinnitus research. Future studies could explore:

-

More selective targeting of NK receptor subtypes.

-

Combination therapies that address both the sensory and emotional components of tinnitus.

-

The use of advanced neuroimaging techniques to identify patient subgroups that might respond to specific neuromodulatory treatments.

Conclusion

The investigation of this compound for tinnitus was founded on a solid theoretical framework involving the modulation of the Substance P/NK1 receptor system in both the auditory and emotional processing centers of the brain. While the clinical trial did not demonstrate efficacy, the rationale behind the study provides a valuable case study for the development of future pharmacological interventions for tinnitus. A deeper understanding of the specific neurochemical imbalances in different tinnitus subtypes will be critical for the successful development of targeted and effective treatments.

References

- 1. [The effects of substance P antibody on tuning curve of auditory evoked potential of cochlear nucleus and inferior colliculus in guinea pigs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Understanding tinnitus: the dorsal cochlear nucleus, organization and plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A randomized, controlled study comparing the effects of this compound or this compound and paroxetine combination in subjects with tinnitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to Vestipitant: IUPAC Name and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vestipitant is a potent and selective, non-peptide antagonist of the neurokinin-1 (NK1) receptor, which has been investigated for its therapeutic potential in a variety of central nervous system disorders. This technical guide provides a comprehensive overview of the chemical and pharmacological properties of this compound, including its IUPAC name, physicochemical characteristics, mechanism of action, and relevant experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the study and development of NK1 receptor antagonists.

Chemical Properties

This compound, also known as GW597599, is a synthetic compound with the following chemical identity and properties.

| Property | Value | Reference(s) |

| IUPAC Name | (2S)-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperazine-1-carboxamide | [1][2] |

| Molecular Formula | C23H24F7N3O | [1][3] |

| Molecular Weight | 491.45 g/mol | [3] |

| CAS Number | 334476-46-9 | |

| Appearance | White to off-white solid | |

| Melting Point | No experimental data available. | |

| Boiling Point | No experimental data available. | |

| Solubility | Practically insoluble in water. Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. | |

| Storage | Store at -20°C for long-term storage. |

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects by acting as a competitive antagonist at the neurokinin-1 (NK1) receptor. The endogenous ligand for the NK1 receptor is Substance P (SP), a neuropeptide involved in a wide range of physiological processes, including pain transmission, inflammation, and the regulation of mood and emesis.

NK1 Receptor Signaling

The NK1 receptor is a G-protein coupled receptor (GPCR) that, upon binding of Substance P, primarily couples to the Gq alpha subunit of the heterotrimeric G protein. This initiates a downstream signaling cascade:

-

Phospholipase C (PLC) Activation: Activated Gαq stimulates phospholipase C (PLC).

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+) stores.

-

Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ and the presence of DAG activate protein kinase C (PKC).

-

MAPK/ERK Pathway Activation: PKC, along with other signaling intermediates, can lead to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinases (ERK1/2).

This compound's Antagonistic Action

This compound competitively binds to the NK1 receptor, thereby preventing Substance P from binding and initiating the signaling cascade described above. By blocking the actions of Substance P, this compound can modulate the physiological responses mediated by the NK1 receptor.

Pharmacological Data

The potency of this compound as an NK1 receptor antagonist has been characterized in various in vitro assays.

| Parameter | Species/System | Value | Reference(s) |

| pKi | Human NK1 Receptor | 9.4 | |

| IC50 | Substance P-induced Ca2+ flux | Data not available | |

| IC50 | Substance P-induced ERK phosphorylation | Data not available |

Experimental Protocols

The following are generalized protocols for key experiments used to characterize NK1 receptor antagonists like this compound.

NK1 Receptor Radioligand Binding Assay

This assay measures the ability of a compound to displace a radiolabeled ligand from the NK1 receptor, providing a measure of its binding affinity (Ki).

Materials:

-

Cell membranes expressing the human NK1 receptor

-

Radioligand (e.g., [3H]-Substance P)

-

This compound or other test compounds

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA, and protease inhibitors)

-

96-well plates

-

Glass fiber filters

-

Scintillation counter and fluid

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and either buffer (for total binding), a saturating concentration of a known NK1 antagonist (for non-specific binding), or the test compound.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the IC50 value of this compound by non-linear regression analysis of the competition binding curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

References

Vestipitant's High-Affinity Binding and Selectivity for the Human Neurokinin-1 Receptor: A Technical Overview

For Immediate Release

Shanghai, China – November 28, 2025 – This technical guide provides an in-depth analysis of the binding affinity and selectivity of vestipitant for the human neurokinin-1 (NK1) receptor. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of neurokinin receptor antagonists.

This compound, a selective NK1 receptor antagonist, has demonstrated a high binding affinity for the human NK1 receptor. This characteristic is crucial for its mechanism of action in modulating the physiological effects of Substance P (SP), the endogenous ligand for the NK1 receptor.

Quantitative Analysis of Binding Affinity

The binding affinity of this compound for the human NK1 receptor has been quantified using radioligand binding assays. These experiments have consistently shown a high affinity, as detailed in the table below.

| Compound | Receptor | Parameter | Value |

| This compound | Human NK1 | pKi | 9.4[1] |

Table 1: Binding Affinity of this compound for the Human NK1 Receptor. The pKi value is the negative logarithm of the inhibition constant (Ki), with a higher value indicating stronger binding affinity.

While this compound is characterized as a selective NK1 receptor antagonist, specific quantitative data on its binding affinity for other neurokinin receptors (NK2, NK3) and a broader panel of off-target receptors is not extensively available in the public domain. Further research is required to fully elucidate its selectivity profile.

Experimental Protocols

The determination of this compound's binding affinity for the human NK1 receptor is typically achieved through a competitive radioligand binding assay. The following is a representative protocol for such an experiment.

Radioligand Competition Binding Assay Protocol

This protocol outlines the steps to determine the inhibition constant (Ki) of a test compound (e.g., this compound) for the human NK1 receptor.

1. Materials:

- Cell Membranes: Membranes prepared from a cell line stably expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).

- Radioligand: A tritiated or iodinated high-affinity NK1 receptor antagonist (e.g., [³H]-Substance P or a suitable antagonist radioligand).

- Test Compound: this compound.

- Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

- Wash Buffer: Cold assay buffer.

- Scintillation Cocktail.

- 96-well Filter Plates and a Cell Harvester.

2. Procedure:

- Assay Setup: All incubations are performed in a 96-well plate.

- Total Binding: Add cell membranes, radioligand (at a concentration close to its Kd), and assay buffer.

- Non-specific Binding: Add cell membranes, radioligand, and a high concentration of a non-labeled known NK1 receptor antagonist (to saturate all specific binding sites).

- Competitive Binding: Add cell membranes, radioligand, and serial dilutions of the test compound (this compound).

- Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

- Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester to separate bound from free radioligand.

- Washing: Wash the filters multiple times with cold wash buffer to remove unbound radioligand.

- Counting: After drying the filter plate, add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

3. Data Analysis:

- Calculate the specific binding by subtracting the non-specific binding from the total binding.

- Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve using non-linear regression analysis.

- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

subgraph "cluster_Preparation" {

label="Preparation";

style=filled;

color="#F1F3F4";

node [style=filled, fillcolor="#FFFFFF"];

"Membrane_Prep" [label="Prepare Cell Membranes\n(with hNK1 Receptor)"];

"Radioligand_Prep" [label="Prepare Radioligand\n([³H]-SP)"];

"Vestipitant_Prep" [label="Prepare this compound\n(Serial Dilutions)"];

}

subgraph "cluster_Incubation" {

label="Incubation";

style=filled;

color="#F1F3F4";

node [style=filled, fillcolor="#FFFFFF"];

"Assay_Plate" [label="Incubate in 96-well Plate\n(Membranes + Radioligand + this compound)"];

}

subgraph "cluster_Separation" {

label="Separation";

style=filled;

color="#F1F3F4";

node [style=filled, fillcolor="#FFFFFF"];

"Filtration" [label="Rapid Filtration\n(Separate Bound from Free)"];

}

subgraph "cluster_Detection" {

label="Detection & Analysis";

style=filled;

color="#F1F3F4";

node [style=filled, fillcolor="#FFFFFF"];

"Scintillation" [label="Scintillation Counting\n(Measure Radioactivity)"];

"Data_Analysis" [label="Data Analysis\n(Calculate IC50 and Ki)"];

}

"Membrane_Prep" -> "Assay_Plate";

"Radioligand_Prep" -> "Assay_Plate";

"Vestipitant_Prep" -> "Assay_Plate";

"Assay_Plate" -> "Filtration";

"Filtration" -> "Scintillation";

"Scintillation" -> "Data_Analysis";

}

NK1 Receptor Signaling Pathway

The binding of Substance P to the NK1 receptor initiates a cascade of intracellular signaling events. As an antagonist, this compound blocks these downstream effects. The primary signaling pathway involves the coupling of the NK1 receptor to Gq/11 proteins.

Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events lead to a variety of cellular responses, including neuronal excitation, smooth muscle contraction, and inflammatory processes.

References

Methodological & Application

Experimental Protocols for Vestipitant Administration in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of vestipitant, a selective neurokinin-1 (NK1) receptor antagonist, in various rodent models of anxiety and depression. The information compiled is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of this compound and similar compounds.

Overview and Mechanism of Action

This compound is a potent and selective antagonist of the NK1 receptor, which is the primary receptor for the neuropeptide Substance P. The Substance P/NK1 receptor system is implicated in the pathophysiology of stress, anxiety, and depression. By blocking the action of Substance P at the NK1 receptor, this compound exerts its anxiolytic and antidepressant-like effects. In vivo studies have shown that this compound can occupy central NK1 receptors in gerbils with an inhibitory dose (ID50) of 0.11 mg/kg, indicating its ability to cross the blood-brain barrier and engage its target in the central nervous system[1].

Signaling Pathway of Substance P and the NK1 Receptor

The binding of Substance P to the NK1 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. This primarily involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling pathways ultimately modulate neuronal excitability and gene expression.

Substance P/NK1 Receptor Signaling Cascade.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and other relevant NK1 receptor antagonists in rodent models.

Table 1: Central NK1 Receptor Occupancy of this compound

| Species | Route of Administration | Parameter | Value | Reference |

| Gerbil | Not Specified | ID50 | 0.11 mg/kg | [1] |

Table 2: Efficacy of NK1 Receptor Antagonists in Rodent Models

| Compound | Species | Model | Route of Administration | Effective Dose Range | Observed Effect | Reference |

| This compound | Gerbil | Fear-Induced Foot-Tapping | Not Specified | Similar to 0.11 mg/kg | Attenuation of foot-tapping | [1] |

| This compound | Mouse | Marble-Burying Behavior | Not Specified | Not Specified | Attenuation of marble-burying | [1] |

| This compound | Rat | Vogel Conflict Test | Not Specified | Not Specified | Anxiolytic action | [1] |

| This compound | Guinea Pig | Separation-Induced Distress Vocalizations | Not Specified | Not Specified | Attenuation of vocalizations | |

| L-733,060 / GR205171 | Guinea Pig | Separation-Induced Distress Vocalizations | Not Specified | ID50: 3 mg/kg | Blocked vocalizations | |

| CP-99,994 | Gerbil | Shock-Induced Foot-Tapping | i.p. | 3 mg/kg | Inhibition of foot-tapping |

Experimental Protocols

The following are detailed protocols for administering this compound in common rodent models of anxiety and depression.

General Preparation of this compound for In Vivo Administration

Vehicle Selection: The choice of vehicle is critical for ensuring the solubility and stability of this compound. A common vehicle for oral administration of hydrophobic compounds is a suspension in 0.5% or 1% methylcellulose in sterile water. For intraperitoneal or subcutaneous injections, a solution in a small percentage of a non-toxic solvent like DMSO or Tween 80, further diluted in sterile saline, is often used. It is imperative to conduct vehicle-controlled studies to rule out any behavioral effects of the vehicle itself.

Dose Preparation:

-

Weigh the required amount of this compound powder using a calibrated analytical balance.

-

Prepare the chosen vehicle. For a suspension, gradually add the vehicle to the this compound powder while triturating with a mortar and pestle to ensure a uniform suspension. For a solution, dissolve the this compound in the organic solvent first, and then slowly add the saline while vortexing.

-

The final concentration should be calculated to ensure the desired dose is administered in a standard volume (e.g., 5 or 10 ml/kg for oral gavage in rats, 10 ml/kg for intraperitoneal injection in mice).

Protocol 1: Marble-Burying Test in Mice (Anxiety/Compulsive Behavior)

This model is used to assess anxiolytic and anti-compulsive-like activity. Anxiolytic compounds typically reduce the number of marbles buried by the mice.

Materials:

-

Male ICR or C57BL/6 mice (20-25 g)

-

Standard mouse cages (e.g., 26 x 20 x 14 cm)

-

Clean bedding (5 cm deep)

-

20 glass marbles (1.5 cm diameter)

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose in sterile water)

-

Oral gavage needles

Procedure:

-

Acclimation: Acclimate mice to the housing facility for at least one week before the experiment. Handle the mice daily for 2-3 days prior to the test to reduce stress.

-

Drug Administration: Administer this compound or vehicle via oral gavage at a volume of 10 ml/kg. A suggested starting dose range, based on data from other NK1 antagonists, would be 1-30 mg/kg.

-

Pre-treatment Time: Allow for a pre-treatment period of 60 minutes before starting the behavioral test.

-

Test Procedure:

-

Place each mouse individually into a test cage with 5 cm of clean bedding.

-

Gently place 20 marbles, evenly spaced, on the surface of the bedding.

-

Leave the mouse undisturbed in the cage for 30 minutes.

-

-

Data Analysis: After 30 minutes, remove the mouse from the cage. Count the number of marbles that are at least two-thirds buried in the bedding. A significant reduction in the number of buried marbles in the this compound-treated group compared to the vehicle-treated group indicates an anxiolytic/anti-compulsive-like effect.

Protocol 2: Vogel Conflict Test in Rats (Anxiety)

The Vogel conflict test is a classic model for screening anxiolytic drugs. The test creates a conflict between the motivation to drink water and the aversion to receiving a mild electric shock. Anxiolytic compounds increase the number of punished licks.

Materials:

-

Male Wistar or Sprague-Dawley rats (200-250 g)

-

Vogel conflict test apparatus (a transparent box with a grid floor and a drinking spout connected to a shock generator and a lick counter)

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose in sterile water)

-

Oral gavage needles

Procedure:

-

Water Deprivation: Water-deprive the rats for 48 hours prior to the test, with free access to food.

-

Drug Administration: Administer this compound or vehicle via oral gavage at a volume of 5 ml/kg. A suggested starting dose range would be 1-30 mg/kg.

-

Pre-treatment Time: Allow for a pre-treatment period of 60 minutes.

-

Test Procedure:

-

Place the rat in the Vogel test chamber.

-

Allow a 3-minute habituation period during which licks from the drinking spout are not punished.

-

Following habituation, a punishment period of 3-5 minutes begins. During this period, every 20th lick is paired with a mild electric shock (e.g., 0.5 mA for 0.5 seconds).

-

-

Data Analysis: Record the total number of licks during the punishment period. A significant increase in the number of punished licks in the this compound-treated group compared to the vehicle-treated group is indicative of an anxiolytic effect.

Protocol 3: Forced Swim Test in Rodents (Depression)

The forced swim test is a widely used model to screen for antidepressant-like activity. Antidepressant compounds typically reduce the duration of immobility.

Materials:

-

Male mice (20-25 g) or rats (200-250 g)

-

Glass cylinders (for mice: 25 cm height, 10 cm diameter; for rats: 40 cm height, 20 cm diameter)

-

Water at 23-25°C

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose in sterile water for oral administration, or saline with a solubilizing agent for injection)

-

Administration equipment (oral gavage needles or injection syringes)

-

Video recording equipment (optional, for later scoring)

Procedure:

-

Acclimation: Acclimate animals to the housing facility for at least one week.

-

Drug Administration: Administer this compound or vehicle. The route of administration can be oral (p.o.) or intraperitoneal (i.p.). For chronic studies, administration may occur daily for 14-21 days.

-

Pre-treatment Time: For acute studies, a 30-60 minute pre-treatment time is common.

-

Test Procedure (Two-Day Protocol for Rats):

-

Day 1 (Pre-test): Place each rat in the cylinder filled with water to a depth of 15 cm for a 15-minute session.

-

Day 2 (Test): 24 hours after the pre-test, administer the drug or vehicle. After the pre-treatment time, place the rat back into the cylinder for a 5-minute test session.

-

-

Test Procedure (Single-Day Protocol for Mice):

-

Administer the drug or vehicle.

-

After the pre-treatment time, place the mouse in the cylinder filled with water to a depth where it cannot touch the bottom with its tail or hind limbs for a 6-minute session.

-

-

Data Analysis: Record the duration of immobility during the last 4 minutes of the test session. Immobility is defined as the cessation of struggling and remaining floating motionless, making only those movements necessary to keep the head above water. A significant decrease in the duration of immobility in the this compound-treated group compared to the vehicle group suggests an antidepressant-like effect.

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for a preclinical study involving this compound administration in a rodent behavioral model.

General Experimental Workflow.

References

Application Notes and Protocols for Developing a Stable Vestipitant Formulation for Intravenous Injection

Abstract: This document provides a comprehensive guide for the development of a stable intravenous (IV) formulation of vestipitant, a potent and selective neurokinin-1 (NK1) receptor antagonist.[1][2] this compound's poor aqueous solubility presents a significant challenge for parenteral administration.[3] These application notes detail a systematic approach to formulation development, including excipient selection, stability testing, and analytical method validation. The provided protocols are intended for researchers, scientists, and drug development professionals to aid in the successful formulation of a safe, stable, and effective intravenous this compound product.

Introduction

This compound is a selective antagonist of the neurokinin-1 (NK1) receptor, a G-protein coupled receptor involved in various physiological and pathological processes, including emesis, anxiety, pain, and inflammation.[4][5] The blockade of the NK1 receptor by antagonists like this compound has therapeutic potential in treating chemotherapy-induced nausea and vomiting, anxiety disorders, and other conditions. Due to its low aqueous solubility, developing an intravenous formulation of this compound requires careful selection of solubilizing agents and stabilizers to ensure its stability and bioavailability.

This document outlines the critical steps for developing a stable IV formulation of this compound, focusing on pre-formulation studies, formulation optimization, and comprehensive stability assessment.

This compound: Physicochemical Properties

A thorough understanding of this compound's physicochemical properties is crucial for formulation design.

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₄F₇N₃O | |

| Molecular Weight | 491.4 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Solubility | Poorly water-soluble (3-7 µg/mL at pH 2-10) | |

| logP (at pH 7) | 4.8 | |

| pKa | Not readily available in searched literature | |

| Chemical Class | Phenylpiperazine |

Note: Some data, like pKa, may need to be determined experimentally if not available in the literature.

NK1 Receptor Signaling Pathway

This compound exerts its therapeutic effect by blocking the NK1 receptor. Understanding this pathway is essential for appreciating the drug's mechanism of action. Substance P (SP) is the natural ligand for the NK1 receptor. The binding of SP to the NK1 receptor activates G-proteins (primarily Gq and Gs), initiating downstream signaling cascades that lead to various cellular responses.

Caption: NK1 Receptor Signaling Pathway and the inhibitory action of this compound.

Formulation Development Strategy

The primary challenge in developing an IV formulation for this compound is its poor aqueous solubility. A multi-pronged approach is recommended, focusing on solubilization and stabilization.

Caption: Workflow for this compound IV Formulation Development.

The choice of excipients is critical for achieving a stable and safe intravenous formulation.

| Excipient Type | Examples | Rationale for Use |

| Solubilizing Agents | Sulfobutyl ether-β-cyclodextrin (SBE-β-CD), Polysorbate 80, Propylene Glycol, Ethanol | To increase the aqueous solubility of this compound. SBE-β-CD is particularly promising for nitrogen-containing molecules. |

| Stabilizers | Antioxidants (e.g., L-methionine, sodium metabisulfite), Chelating Agents (e.g., EDTA) | To protect this compound from oxidative degradation and degradation catalyzed by metal ions. |

| Buffering Agents | Citrate buffer, Phosphate buffer | To maintain the pH of the formulation within a range that ensures both solubility and stability. |

| Tonicity Modifiers | Sodium Chloride, Dextrose, Mannitol | To render the formulation isotonic with blood, minimizing pain and irritation upon injection. |

Based on pre-formulation data and common practices for poorly soluble drugs, a starting formulation is proposed:

| Component | Concentration Range |

| This compound | 1 - 10 mg/mL |

| SBE-β-CD | 5 - 20% w/v |

| Citrate Buffer (pH 4.0 - 5.5) | 10 - 50 mM |

| L-methionine | 0.1 - 0.5% w/v |

| Sodium Chloride | q.s. to isotonicity |

| Water for Injection (WFI) | q.s. to final volume |

Note: The optimal concentration of each excipient should be determined through systematic studies, such as a Design of Experiments (DoE) approach.

Experimental Protocols

Objective: To determine the solubility of this compound in various aqueous and co-solvent systems.

Methodology:

-

Prepare a series of solutions containing different concentrations of solubilizing agents (e.g., SBE-β-CD, Polysorbate 80) in buffered media at various pH values (e.g., pH 3.0, 4.5, 6.0, 7.4).

-

Add an excess amount of this compound to each solution.

-

Equilibrate the samples by shaking at a controlled temperature (e.g., 25°C) for 24-48 hours.

-

After equilibration, centrifuge the samples to separate the undissolved drug.

-

Filter the supernatant through a 0.22 µm filter.

-

Analyze the concentration of this compound in the filtrate using a validated stability-indicating HPLC method.

Objective: To identify potential degradation pathways and products of this compound under stress conditions, and to establish the stability-indicating nature of the analytical method.

Methodology:

-

Prepare solutions of this compound in the proposed formulation vehicle.

-

Expose the solutions to the following stress conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 2, 4, 8, and 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 2, 4, 8, and 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 2, 4, 8, and 24 hours.

-

Thermal Degradation: 80°C for 24, 48, and 72 hours.

-

Photostability: Expose to light according to ICH Q1B guidelines.

-

-

At each time point, withdraw samples and analyze by HPLC-UV and HPLC-MS to quantify the remaining this compound and identify degradation products.

-

Aim for 5-20% degradation of the active pharmaceutical ingredient.

Expected Outcome Data Presentation:

| Stress Condition | Duration (hours) | This compound Remaining (%) | Major Degradant 1 (RT) | Major Degradant 2 (RT) |

| 0.1 M HCl, 60°C | 2 | |||

| 4 | ||||

| 8 | ||||

| 24 | ||||

| 0.1 M NaOH, 60°C | 2 | |||

| 4 | ||||

| 8 | ||||

| 24 | ||||

| 3% H₂O₂, RT | 2 | |||

| 4 | ||||

| 8 | ||||

| 24 | ||||

| 80°C | 24 | |||

| 48 | ||||

| 72 | ||||

| Photostability (ICH Q1B) | - |

Objective: To evaluate the physical and chemical stability of the optimized this compound formulation under ICH-recommended storage conditions.

Methodology:

-

Prepare at least three batches of the final this compound formulation.

-

Store the batches in the intended final container closure system at the following conditions:

-

Long-term: 2-8°C

-

Accelerated: 25°C / 60% RH

-

-

Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 1, 2, 3, and 6 months for accelerated).

-

Analyze the samples for the following parameters:

-

Appearance (color, clarity, visible particles)

-

pH

-

Assay of this compound (by HPLC)

-

Related Substances/Degradation Products (by HPLC)

-

Particulate Matter (sub-visible particles)

-

Sterility

-

Bacterial Endotoxins

-

Stability Data Summary Table (Example):

| Time Point (Months) | Storage Condition | Appearance | pH | Assay (%) | Total Impurities (%) | Particulate Matter (≥10µm) | Particulate Matter (≥25µm) |

| 0 | - | ||||||

| 3 | 2-8°C | ||||||

| 6 | 2-8°C | ||||||

| 12 | 2-8°C | ||||||

| 3 | 25°C/60%RH | ||||||

| 6 | 25°C/60%RH |

Conclusion

The development of a stable intravenous formulation of this compound is a feasible but challenging endeavor that requires a systematic and data-driven approach. By carefully selecting solubilizing agents and stabilizers, and by conducting rigorous stability testing, a safe and effective parenteral product can be achieved. The protocols and guidelines presented in this document provide a solid framework for the successful development of an intravenous this compound formulation for clinical and commercial use.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Preparation and Pharmacokinetic Study of Aprepitant–Sulfobutyl Ether-β-Cyclodextrin Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Neurokinin-1 Receptor: Structure Dynamics and Signaling [mdpi.com]

- 5. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]

Measuring the Antagonist Activity of Vestipitant: Application Notes and Protocols for Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vestipitant is a potent and selective antagonist of the Neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR) with a high affinity for the neuropeptide Substance P.[1][2] The Substance P/NK1 receptor system is implicated in various physiological processes, including pain transmission, inflammation, and mood regulation.[3][4] Consequently, NK1 receptor antagonists like this compound are of significant interest for therapeutic applications in conditions such as chemotherapy-induced nausea and vomiting, depression, and anxiety.[4]

This document provides detailed protocols for cell-based assays designed to quantify the antagonist activity of this compound on the NK1 receptor. Two primary methodologies are described: a competitive binding assay to determine the binding affinity of this compound to the NK1 receptor, and a functional assay measuring the inhibition of Substance P-induced intracellular calcium mobilization, a key downstream signaling event of NK1 receptor activation.

Signaling Pathway

The NK1 receptor, upon binding its endogenous ligand Substance P, primarily couples to Gq and Gs heterotrimeric G proteins. Activation of Gq initiates the phospholipase C (PLC) pathway, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium is a robust and measurable signal of receptor activation. Antagonists like this compound competitively bind to the NK1 receptor, preventing Substance P from binding and thereby inhibiting this signaling cascade.

Experimental Protocols

Competitive Radioligand Binding Assay

This assay determines the affinity of this compound for the NK1 receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

-

Cell Line: CHO-K1 or HEK293 cells stably expressing the human NK1 receptor.

-

Radioligand: [³H]-Substance P or another suitable radiolabeled NK1 receptor antagonist.

-

Test Compound: this compound.

-

Non-specific Binding Control: High concentration of a non-radiolabeled NK1 receptor antagonist (e.g., aprepitant).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Scintillation Cocktail.

-

96-well filter plates.

-

Scintillation counter.

Protocol:

-

Cell Membrane Preparation:

-

Culture NK1 receptor-expressing cells to confluency.

-

Harvest cells and homogenize in ice-cold lysis buffer.

-

Centrifuge the homogenate and resuspend the pellet (membrane fraction) in assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Assay Setup:

-

In a 96-well plate, add in the following order:

-

Assay buffer.

-

A serial dilution of this compound or control compounds.

-

Radioligand at a final concentration close to its Kd.

-

Cell membrane preparation.

-

-

For total binding wells, add assay buffer instead of the test compound.

-